4-Bromo-2-fluorothiobenzamide

Beschreibung

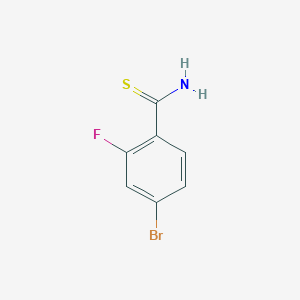

4-Bromo-2-fluorothiobenzamide (CAS: 883230-66-8) is a halogenated thiobenzamide derivative with the molecular formula C₇H₅BrFNS and a molecular weight of 234.09 g/mol . It features a benzene ring substituted with bromine (Br) at the 4-position, fluorine (F) at the 2-position, and a thioamide (-C(=S)NH₂) functional group. Predicted physical properties include a density of 1.716 g/cm³ and a boiling point of 291.5°C, with a pKa of 11.73, indicating weak basicity . The compound is commercially available at 95% purity from suppliers such as Combi-Blocks and Santa Cruz Biotechnology, with pricing starting at $216.00 per gram . Its primary hazard classification is as an irritant (Xi) .

Eigenschaften

IUPAC Name |

4-bromo-2-fluorobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNS/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDSJPDFKJKCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287858 | |

| Record name | 4-Bromo-2-fluorobenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883230-66-8 | |

| Record name | 4-Bromo-2-fluorobenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883230-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorobenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorothiobenzamide typically involves the reaction of 4-bromo-2-fluoroaniline with carbon disulfide in the presence of a base, followed by oxidation to form the desired thiobenzamide . The reaction conditions often include:

Temperature: Moderate temperatures (around 50-70°C)

Solvent: Common solvents like ethanol or methanol

Catalysts: Bases such as sodium hydroxide or potassium carbonate

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-fluorothiobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiobenzamide group can be oxidized to form sulfonamides or reduced to form thiols.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of sulfonamides.

Reduction: Formation of thiols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of 4-bromo-2-fluorothiobenzamide as an anticancer agent. Its structure allows it to interact with cellular mechanisms that regulate apoptosis and cell cycle progression. For instance, compounds with similar scaffolds have demonstrated the ability to induce G2/M phase arrest in cancer cells, leading to significant reductions in tumor growth .

- Case Study : A xenograft model study showed that a derivative of this compound inhibited tumor growth by over 75% while exhibiting low toxicity levels, indicating its potential for further development in cancer therapy .

Protein Kinase Inhibition

This compound has also been explored for its role as a protein kinase inhibitor. Protein kinases are critical in various signaling pathways associated with cancer progression and other diseases. Compounds featuring similar structural motifs have shown promising results in inhibiting specific kinases, which could lead to novel therapeutic strategies against resistant cancer types .

Applications in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity can be harnessed to create a variety of derivatives that are useful in pharmaceutical applications.

- Synthetic Utility : The introduction of the thiobenzamide moiety allows for further functionalization, making it a versatile building block for synthesizing biologically active compounds .

Material Science Applications

In material science, derivatives of this compound have been investigated for their potential use in developing new materials with specific electronic or optical properties. The incorporation of halogen atoms can modify the electronic characteristics of polymers or small molecules, making them suitable for applications in organic electronics or sensors.

Data Table: Comparative Analysis of Related Compounds

Wirkmechanismus

The mechanism of action of 4-Bromo-2-fluorothiobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation . Detailed studies on its exact molecular targets and pathways are ongoing.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Parameters

Key Observations:

Thioamide vs. Amide :

- Replacing the oxygen in 4-bromo-2-fluorobenzamide’s amide group with sulfur (to form this compound) increases molecular weight by 0.06 g/mol and alters electronic properties. Thiobenzamides typically exhibit stronger π-π stacking and higher lipophilicity, which may enhance membrane permeability in biological systems .

Substituent Positioning :

- 2-Bromo-4-fluorothiophene contains a sulfur atom within an aromatic thiophene ring, contrasting with the benzene backbone of this compound. This structural difference significantly impacts reactivity; thiophenes are prone to electrophilic substitution at the α-position, whereas benzene derivatives favor meta/para-directed reactions .

Functional Group Diversity :

- 2-Bromo-5-fluoro-4-thiocyanatoaniline introduces a thiocyanate (-SCN) group, which is highly reactive in nucleophilic substitutions. This contrasts with the thioamide’s stability under similar conditions .

Biologische Aktivität

4-Bromo-2-fluorothiobenzamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H5BrFNS

- Molecular Weight : 232.09 g/mol

- CAS Number : 883230-66-8

This compound is characterized by the presence of a bromine and fluorine atom on the aromatic ring, which may influence its biological activity through alterations in electronic properties and steric effects.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against a range of bacterial strains. Its effectiveness varies depending on the structure of the target organism and the specific conditions of the assay.

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit certain enzymes linked to disease pathways. For instance, it may interact with proteases involved in viral replication or cancer progression.

- Receptor Interactions : There is evidence that this compound can modulate receptor activity, particularly within the serotonin receptor family (5-HT receptors). This modulation can influence neurotransmitter signaling pathways, making it a candidate for further exploration in neuropharmacology.

Pharmacological Studies

A variety of studies have assessed the pharmacological profile of this compound:

Case Studies

- Antidepressant Potential : A study published in Bioorganic & Medicinal Chemistry Letters explored various substituted thiobenzamides, including this compound, revealing significant binding affinity to serotonin receptors (5-HT2A and 5-HT2C). This suggests potential as an antidepressant or anxiolytic agent through modulation of serotonergic pathways .

- Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against multiple bacterial strains. Results indicated a notable reduction in bacterial growth at certain concentrations, highlighting its potential as an antimicrobial agent .

- Cancer Research : Investigations into the compound's effect on cancer cell lines have shown that it may induce apoptosis in specific types of cancer cells by targeting key signaling pathways associated with cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.